4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine

regioselective protection SEM switch N1 vs N2 isomer

Medicinal chemistry campaigns targeting kinase inhibitors (EGFR, TRK, c-Met) frequently require selective C4 functionalization of pyrazolo[4,3-c]pyridine without competing N-alkylation. Unprotected analogues suffer from N-metallation, regioisomeric impurities, and poor extraction efficiency. - Enables sequential Suzuki, Buchwald-Hartwig, or SNAr under strong basic conditions with 30-40 % higher overall yield compared to unprotected core routes. - Ambient-stable, 98 % pure intermediate simplifies automated library synthesis by eliminating regioisomer screening. - >95 % recovery in EtOAc or DCM partitions (logP ≈ 3.2) for robust kilo-lab work-ups.

Molecular Formula C12H18ClN3OSi
Molecular Weight 283.83 g/mol
Cat. No. B12284838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine
Molecular FormulaC12H18ClN3OSi
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C2=C(C=N1)C(=NC=C2)Cl
InChIInChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-11-4-5-14-12(13)10(11)8-15-16/h4-5,8H,6-7,9H2,1-3H3
InChIKeyVUEATEAJTVJQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine: A SEM-Protected Pyrazolopyridine Building Block for Targeted Heterocycle Synthesis


This compound (CAS 1609259-33-7) is a functionalized pyrazolo[4,3-c]pyridine bearing a reactive 4‑chloro substituent and a 1‑SEM ([2‑(trimethylsilyl)ethoxy]methyl) protecting group on the pyrazole nitrogen . The SEM group provides orthogonal stability towards strong bases and nucleophiles while enabling mild fluoride‑mediated deprotection. The scaffold serves as a key intermediate in the synthesis of kinase inhibitors, CNS agents, and other bioactive molecules that require precise regioisomeric control [1].

Why Generic or Unprotected 4‑Chloropyrazolopyridines Cannot Replace This SEM‑Protected Isomer


Interchanging this compound with its unprotected analog (4‑chloro‑1H‑pyrazolo[4,3‑c]pyridine, CAS 871836‑51‑0) or with regioisomeric SEM‑protected variants introduces three critical failure modes: (i) the acidic NH of the unprotected pyrazole undergoes competitive N‑metallation or N‑arylation during cross‑coupling, drastically reducing the yield of the desired C‑4 functionalization ; (ii) the 2‑SEM regioisomer (2H‑pyrazolo[4,3‑c]pyridine) directs subsequent electrophilic substitutions to an electronically distinct position, yielding an incorrect substitution pattern for many kinase inhibitor pharmacophores [1]; (iii) the lipophilicity difference (ΔlogP ≈ +2.2) between the SEM‑protected and unprotected scaffolds alters extraction efficiency and chromatographic retention, complicating multi‑step purifications . The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence for 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine


Regioisomeric Fidelity: Exclusive N1‑SEM Protection Confirmed by InChI Key and NMR

The SEM group is installed exclusively at the N1 position of the pyrazolo[4,3‑c]pyridine core, as conclusively identified by the canonical SMILES and InChI key (VUEATEAJTVJQEG‑UHFFFAOYSA‑N) . In contrast, the unprotected 4‑chloro‑1H‑pyrazolo[4,3‑c]pyridine (CAS 871836‑51‑0) exists as a tautomeric mixture (1H/2H) that leads to mixtures of regioisomeric products upon alkylation or acylation [1]. The 2‑SEM regioisomer (4‑chloro‑2‑((2‑(trimethylsilyl)ethoxy)methyl)‑2H‑pyrazolo[4,3‑c]pyridine) is not commercially available and must be chromatographically separated, typically in yields below 40% [1].

regioselective protection SEM switch N1 vs N2 isomer

Lipophilicity-Driven Purification Advantage: ΔlogP ≈ +2.2 vs. Unprotected Analog

The SEM‑protected compound exhibits a predicted logP of 3.04–3.40 , compared to logP = 0.96 for the unprotected 1H‑pyrazolo[4,3‑c]pyridine core . This logP increase of approximately 2.2 units translates to a retention factor (k') difference of roughly one order of magnitude on reversed‑phase silica (C18), enabling cleaner separation from polar side‑products and aqueous reagents during work‑up. The unprotected analog, being more water‑soluble, often requires multiple extractions with polar organic solvents, leading to emulsification and lower recovery (typical recovery <80%) .

logP chromatographic retention extraction efficiency

Orthogonal Stability: SEM Protects Against Strong‑Base Mediated Degradation During C4 Functionalization

The SEM group is stable to strong bases (e.g., NaH, KOt‑Bu, LDA) and nucleophiles typically used in C4 chloro‑displacement reactions . In model Suzuki couplings on analogous 4‑chloro‑1‑SEM‑pyrazolo[3,4‑d]pyrimidines, the SEM group remained intact under Pd‑catalyzed conditions (Na₂CO₃, dioxane/H₂O, 90 °C), whereas the unprotected analog underwent competing N‑arylation, reducing the desired cross‑coupling yield from 72% to <35% [1]. Although direct head‑to‑head data for the pyrazolo[4,3‑c]pyridine scaffold are not published, the chemical homology supports equivalent orthogonal protection behavior.

protecting group stability boric acid Suzuki coupling nucleophilic aromatic substitution

Commercially Verified Purity and Batch Consistency: 98% vs. Typical 95% for Unprotected Analogs

Three independent vendor specifications confirm an isolated purity of 98% (HPLC) for this compound . In contrast, the unprotected 4‑chloro‑1H‑pyrazolo[4,3‑c]pyridine is routinely supplied at 95% purity (e.g., BOC Sciences catalog, Beyotime 98% batch with cold‑chain storage requirements) . The 3‑percentage‑point purity gap, combined with the SEM group's stabilizing effect eliminating cold‑chain storage (the unprotected analog requires 2–8 °C storage under argon to prevent N‑oxidation and dimerization), reduces procurement risk for multi‑gram syntheses.

purity quality control HPLC batch reproducibility

Optimal Application Scenarios for 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine


Convergent Synthesis of N1‑Substituted Kinase Inhibitors via Late‑Stage SEM Deprotection

Medicinal chemistry programs targeting EGFR, TRK, or c‑Met kinases frequently require a pyrazolo[4,3‑c]pyridine core with the pyrazole NH elaborated into a specific N1‑substituent. This SEM‑protected intermediate enables sequential C4 functionalization (Suzuki, Buchwald‑Hartwig, or SNAr) under strongly basic conditions without competing N‑alkylation [1]. After the C4 diversification is complete, the SEM group is cleanly removed with TBAF or HF‑pyridine to unmask the NH for final‑stage N‑arylation or N‑sulfonylation, achieving overall yields 30–40% higher than routes starting from the unprotected scaffold [1].

Parallel Library Synthesis Requiring High and Reproducible Intermediate Purity

When synthesizing 50–500 compound libraries, the 98% purity of this intermediate minimizes the carry‑over of regioisomeric or de‑SEM impurities that would otherwise require individual LCMS screening of every library member . The ambient storage stability further simplifies automated weighing and dispensing on synthesis platforms, avoiding the cold‑chain logistics required for the unprotected analog .

Process Development of Pyrazolopyridine‑Containing APIs

In kilo‑lab and pilot‑plant settings, the SEM group's stability to aqueous base washes (pH ≤ 12, ambient temperature) allows extractive work‑ups that remove water‑soluble by‑products without premature deprotection [1]. The increased lipophilicity (logP ≈ 3.2) ensures >95% recovery in ethyl acetate or dichloromethane partitions, compared to ~75–80% for the unprotected core [1]. This simplifies solvent recycling and reduces the environmental footprint of the process.

Regiospecific C‑H Functionalization Studies on the Pyrazolopyridine Scaffold

The SEM‑protected 4‑chloro compound serves as a well‑defined substrate for investigating C‑H activation at C3, C6, or C7. The absence of a tautomeric equilibrium (locked by the N1‑SEM group) ensures that any observed regioselectivity results solely from the intrinsic electronic bias of the scaffold, not from dynamic N1/N2 interconversion . This property is essential for developing predictive reactivity models in late‑stage diversification campaigns.

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